molecular formula C6H6N4 B1395845 1H-Pyrazolo[4,3-c]pyridin-3-amine CAS No. 885271-06-7

1H-Pyrazolo[4,3-c]pyridin-3-amine

Numéro de catalogue B1395845
Numéro CAS: 885271-06-7
Poids moléculaire: 134.14 g/mol
Clé InChI: HOGPZNSRUUOAKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1H-Pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound . It is part of the family of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . They can present two isomeric structures .


Synthesis Analysis

The synthesis of 1H-Pyrazolo[4,3-c]pyridin-3-amine and its derivatives has been a subject of interest for many researchers . The first monosubstituted 1H-Pyrazolo[4,3-c]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[4,3-c]pyridin-3-amine is characterized by the presence of a pyrazole and a pyridine ring . The compound can present two isomeric structures .


Chemical Reactions Analysis

The chemical reactivity of 1H-Pyrazolo[4,3-c]pyridin-3-amine has been studied in the context of its synthesis . The compound has been used as a starting material for the synthesis of various derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[4,3-c]pyridin-3-amine include a molecular weight of 134.14 g/mol, a topological polar surface area of 67.6 Ų, and a complexity of 127 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .

Applications De Recherche Scientifique

  • Biomedical Applications

    • Summary of the Application : 1H-Pyrazolo[3,4-b]pyridines have been used extensively in biomedical applications due to their structural similarity with the purine bases adenine and guanine .
    • Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
    • Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
  • Synthesis of Energetic Ionic Compounds

    • Summary of the Application : 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds have been synthesized, which show good detonation performances and low sensitivities .
    • Methods of Application : This synthetic strategy could be employed for the synthesis of fused pyridinyl azides .
    • Results or Outcomes : The synthesized compounds show good detonation performances and low sensitivities .
  • Synthesis of Polycyclic Heterocycles

    • Summary of the Application : The synthesis of polycyclic heterocycles using ketones as condensation partners has been achieved .
    • Methods of Application : The synthesis involves the use of ketones as condensation partners .
    • Results or Outcomes : The synthesis of polycyclic heterocycles was successful .
  • Synthesis of Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

    • Summary of the Application : The synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been carried out .
    • Methods of Application : The synthesis was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .
    • Results or Outcomes : The synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was successful .
  • Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

    • Summary of the Application : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-Pyrazolo[3,4-b]pyridine derivatives .
    • Methods of Application : Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Results or Outcomes : The advantages and drawbacks of each method are considered .
  • Synthesis of 3,4-Diamino-6-Azido-1H-Pyrazolo[4,3-c]Pyridin-5-Ium Energetic Ionic Compounds

    • Summary of the Application : A practical synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds has been reported .
    • Methods of Application : This synthetic strategy could be employed for the synthesis of fused pyridinyl azides .
    • Results or Outcomes : The synthesized compounds show good detonation performances and low sensitivities .

Orientations Futures

The future directions for the study of 1H-Pyrazolo[4,3-c]pyridin-3-amine and its derivatives could involve further exploration of their synthesis, characterization, and potential biomedical applications .

Propriétés

IUPAC Name

1H-pyrazolo[4,3-c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGPZNSRUUOAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716958
Record name 1H-Pyrazolo[4,3-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[4,3-c]pyridin-3-amine

CAS RN

885271-06-7
Record name 1H-Pyrazolo[4,3-c]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazolo[4,3-c]pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[4,3-c]pyridin-3-amine
Reactant of Route 2
1H-Pyrazolo[4,3-c]pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
1H-Pyrazolo[4,3-c]pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
1H-Pyrazolo[4,3-c]pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
1H-Pyrazolo[4,3-c]pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
1H-Pyrazolo[4,3-c]pyridin-3-amine

Citations

For This Compound
6
Citations
LA Smyth, TP Matthews, PN Horton, MB Hursthouse… - Tetrahedron, 2010 - Elsevier
3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones represent a potentially attractive heteroaromatic scaffold for drug-discovery chemistry. In particular, the arrangement of hydrogen bond …
Number of citations: 28 www.sciencedirect.com
JN Masagalli, KM Mahadevan… - Journal of Chemical …, 2014 - researchgate.net
Synthesis of a series of 3-amine/alkoxy substituted-azaindazoles (3a-c, 5a-d) by Ullmann coupling reaction was described. The advantage of this method includes selectivity between …
Number of citations: 3 www.researchgate.net
EJ Hanan, C Eigenbrot, MC Bryan… - Journal of medicinal …, 2014 - ACS Publications
Activating mutations within the epidermal growth factor receptor (EGFR) kinase domain, commonly L858R or deletions within exon 19, increase EGFR-driven cell proliferation and …
Number of citations: 61 pubs.acs.org
FA Romero, J Murray, KW Lai, V Tsui… - Journal of Medicinal …, 2017 - ACS Publications
Inhibition of the bromodomain of the transcriptional regulator CBP/P300 is an especially interesting new therapeutic approach in oncology. We recently disclosed in vivo chemical tool 1 (…
Number of citations: 77 pubs.acs.org
Y Zhao, B Zhou, L Bai, L Liu, CY Yang… - Journal of medicinal …, 2018 - ACS Publications
We report the structure-based discovery of CF53 (28) as a highly potent and orally active inhibitor of bromodomain and extra-terminal (BET) proteins. By the incorporation of a NH-…
Number of citations: 26 pubs.acs.org
RM Fikry, NA Ismail, SA Said, ME Hafez
Number of citations: 2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.